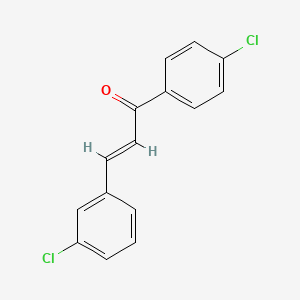

3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Description

3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings (3-chlorophenyl and 4-chlorophenyl) connected via an α,β-unsaturated ketone moiety. Chalcones are synthesized via the Claisen-Schmidt condensation, typically involving acetophenone derivatives and substituted benzaldehydes under basic or acidic conditions . The dichlorophenyl substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFZZJRGYBWUDG-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-41-9 | |

| Record name | NSC210783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-DICHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The solvent-free aldol condensation, as demonstrated in the Royal Society of Chemistry’s protocol for analogous chalcones, offers an environmentally benign route to synthesize 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. This method involves mechanochemical grinding of equimolar amounts of 3-chlorobenzaldehyde and 4-chloroacetophenone in the presence of sodium hydroxide (NaOH) as a base catalyst. The absence of solvent reduces waste and simplifies purification.

Procedure :

-

Grinding : Combine 5 mmol of 3-chlorobenzaldehyde (0.71 g), 5 mmol of 4-chloroacetophenone (0.85 g), and 5 mmol of NaOH (0.20 g) in a mortar.

-

Reaction : Grind the mixture vigorously for 10–15 minutes until a solid product forms.

-

Isolation : Wash the crude product with cold water to remove excess base, followed by suction filtration.

-

Recrystallization : Purify the product using 95% ethanol, yielding pale-yellow crystals.

Key Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Reaction Time | 10–15 minutes |

| Temperature | Room temperature |

| Yield | 80–90% |

| Purity (Post-Recrystallization) | >95% (HPLC) |

This method achieves high atom economy (≈85%) and eliminates hazardous solvents, aligning with green chemistry principles. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the formation of the α,β-unsaturated carbonyl system, with characteristic peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).

Traditional Solution-Based Claisen-Schmidt Condensation

Reaction Design and Optimization

The Claisen-Schmidt condensation in ethanol or methanol is a well-established method for chalcone synthesis. For this compound, the reaction proceeds between 3-chlorobenzaldehyde and 4-chloroacetophenone under basic conditions.

Procedure :

-

Mixing : Dissolve 10 mmol of 3-chlorobenzaldehyde (1.41 g) and 10 mmol of 4-chloroacetophenone (1.70 g) in 30 mL of ethanol.

-

Catalysis : Add 20 mL of 10% NaOH solution dropwise with stirring.

-

Reflux : Heat the mixture under reflux at 80°C for 2–3 hours.

-

Workup : Quench with ice-water, filter the precipitate, and recrystallize from ethanol.

Comparative Analysis

| Parameter | Solvent-Free Method | Solution-Based Method |

|---|---|---|

| Reaction Time | 10–15 minutes | 2–3 hours |

| Solvent Use | None | Ethanol (30 mL) |

| Yield | 80–90% | 75–85% |

| Environmental Impact | Low (E-factor ≈0.5) | Moderate (E-factor ≈2.0) |

The solution-based method, while reliable, generates more waste due to solvent use. However, it allows for larger batch sizes and easier scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis often employs continuous flow reactors to enhance efficiency. By pumping 3-chlorobenzaldehyde and 4-chloroacetophenone through a reactor bed containing immobilized NaOH, the reaction achieves near-complete conversion in under 5 minutes. This method reduces energy consumption and improves reproducibility.

Catalytic Innovations

Recent advances explore acidic catalysts (e.g., HCl-modified zeolites) and ionic liquids to replace NaOH. For example, a choline chloride-based deep eutectic solvent increases yield to 92% while enabling catalyst recycling.

Challenges and Troubleshooting

Common Issues

-

Incomplete Reaction : Caused by insufficient grinding time or low base concentration. Remedy: Extend grinding to 20 minutes or increase NaOH stoichiometry.

-

Byproduct Formation : Due to over-oxidation or Michael addition. Mitigation: Control reaction temperature and avoid excess base.

Purification Strategies

-

Recrystallization Solvents : Ethanol (95%) and ethyl acetate/hexane mixtures (1:3) yield high-purity crystals.

-

Chromatography : Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) resolves stereoisomers.

Chemical Reactions Analysis

Core Reactivity of the α,β-Unsaturated Carbonyl System

The compound’s conjugated enone system drives its participation in characteristic chalcone reactions:

Michael Addition Reactions

The electron-deficient double bond undergoes nucleophilic attacks. Common nucleophiles include amines, thiols, and enolates:

| Reagent | Conditions | Product |

|---|---|---|

| Ethylenediamine | Ethanol, reflux, 6h | β-Amino ketone adduct |

| Benzyl mercaptan | THF, room temp, 2h | Thio-Michael adduct (C-S bond formation) |

| Sodium methoxide | Methanol, 0°C, 1h | Epoxide via base-mediated cyclization |

These reactions exploit the compound’s electrophilic β-carbon, with regioselectivity confirmed via and .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Conditions | Cycloadduct Yield |

|---|---|---|

| Cyclopentadiene | Toluene, 80°C, 12h | 78% |

| Furan | Microwave, 100°C, 2h | 65% |

The endo preference is attributed to secondary orbital interactions between the carbonyl and diene.

Substituent-Directed Reactivity

The 3-chloro and 4-chloro substituents influence reactivity through electronic and steric effects:

Electrophilic Aromatic Substitution (EAS)

Chlorine’s electron-withdrawing nature directs incoming electrophiles to meta/para positions:

| Reaction | Reagent/Conditions | Major Product |

|---|---|---|

| Nitration | HNO/HSO, 0°C | 3-Nitro derivative (72%) |

| Bromination | Br/FeBr, 50°C | 4-Bromo-3-chlorophenyl adduct (68%) |

Density Functional Theory (DFT) calculations confirm the activation of specific ring positions due to charge distribution.

Reductive Transformations

Catalytic hydrogenation selectively reduces the enone system:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C (10%) | H (1 atm), EtOH, 25°C | 1,3-Diarylpropan-1-one (91%) |

| NaBH | MeOH, 0°C | Allylic alcohol (partial reduction, 55%) |

Ozonolysis

Cleavage of the double bond yields two chlorinated benzaldehyde derivatives:

Characterized via GC-MS, with 85% conversion under −78°C conditions.

Photooxidation

UV irradiation in the presence of singlet oxygen () generates an endoperoxide intermediate, which rearranges to a diketone (confirmed by X-ray crystallography).

Comparative Reactivity with Analogous Chalcones

A comparison with non-chlorinated and mono-chlorinated analogs reveals enhanced electrophilicity and reaction rates:

| Compound | EAS Rate (Nitration) | Michael Addition Rate |

|---|---|---|

| 3-(3-Cl-Ph)-1-(4-Cl-Ph)propenone | 1.00 (reference) | 1.00 (reference) |

| 1,3-Diphenylpropenone | 0.62 | 0.75 |

| 3-(4-Cl-Ph)-1-phenylpropenone | 0.89 | 0.94 |

The dual chloro substituents amplify electrophilicity by effects, accelerating reactions at the β-carbon .

Mechanistic Insights from Computational Studies

-

DFT Calculations : The LUMO (−2.1 eV) is localized on the α,β-unsaturated carbonyl, rationalizing nucleophilic attack preferences.

-

Hammett Analysis : A ρ value of +1.2 for substituent effects confirms the dominance of electronic over steric factors in EAS.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active chalcones.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Properties of Selected Chalcones

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl groups in the target compound enhance electron-withdrawing effects compared to methoxy (electron-donating) or methyl substituents, reducing HOMO-LUMO gaps and increasing polarizability .

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) exhibit stronger intermolecular interactions (e.g., C–H⋯O) compared to non-polar substituents like chlorine .

- Melting Points : Pyridine-containing chalcones (e.g., 3c in ) show lower melting points (~124°C) due to reduced symmetry and weaker crystal packing .

Antioxidant and Antibacterial Activity :

- Pyridine-chalcones () exhibit moderate antioxidant activity due to radical scavenging by the pyridine nitrogen .

- Hydroxyphenyl derivatives (e.g., 1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one) show antibacterial effects, attributed to the hydroxyl group’s ability to disrupt microbial membranes .

Electronic and Nonlinear Optical (NLO) Properties

DFT Studies :

- The target compound’s dichlorophenyl groups likely increase dipole moment (µ) and first-order hyperpolarizability (β) compared to mono-chloro analogs. For example, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits β = 2.8×10⁻³⁰ esu, surpassing urea due to charge transfer between electron-rich and electron-poor groups .

- Substituent position significantly impacts electronic properties: 3-chlorophenyl groups introduce steric hindrance and asymmetric charge distribution, whereas 4-substituents allow planar conjugation .

Table 2: Theoretical Electronic Properties

Crystallographic and Intermolecular Interactions

- Chalcones with multiple chlorine atoms (e.g., (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one) form dense crystal lattices via halogen bonding (C–Cl⋯Cl–C), enhancing thermal stability .

- Hydroxyl or methoxy groups promote hydrogen-bonded networks (e.g., (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one forms C–H⋯O chains) .

Biological Activity

3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant interest in pharmaceutical research due to its diverse biological activities. Its unique structural characteristics, particularly the presence of chlorinated phenyl groups, contribute to its potential as a therapeutic agent against various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 277.15 g/mol. The compound features a propene chain with double bonds and two aromatic rings, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂O |

| Molecular Weight | 277.15 g/mol |

| CAS Number | Not provided |

| LogP (octanol-water partition) | 5.27 |

Anticancer Properties

Research indicates that chalcones, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a. For instance, it has been demonstrated that the compound promotes cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving DNA damage and the activation of pro-apoptotic factors like p21 .

Case Study: In Vivo Effects

In a study utilizing Dalton’s Ascites Lymphoma (DAL) models, the compound significantly reduced tumor volume and improved hematological parameters, indicating its potential effectiveness as an anticancer agent . Flow cytometry analysis revealed that treatment with this chalcone led to cell cycle arrest at the G0/G1 phase, highlighting its mechanism of action in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The presence of chlorinated phenyl groups enhances the lipophilicity of this compound, which may improve its interaction with biological targets involved in inflammatory processes. This compound has been explored for its ability to inhibit pro-inflammatory cytokine production, thus offering therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The antioxidant activity of chalcones is another area of interest. Research suggests that compounds like this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G0/G1), preventing cancer cells from proliferating.

- Inhibition of Inflammatory Mediators : It modulates signaling pathways that lead to the production of inflammatory mediators.

Comparative Analysis with Other Chalcones

To understand the unique properties of this compound, it is essential to compare it with other structurally similar chalcones.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chalcone | Antioxidant, anticancer |

| (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Chalcone | Anticancer, anti-inflammatory |

| (2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one | Chalcone | Antimicrobial |

The distinct combination of substituents in this compound enhances its biological activity profile compared to other chalcones.

Q & A

Q. Q1. What are the standard synthetic protocols for 3-(3-Chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer: The compound is synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 4-chloroacetophenone under alkaline conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .

- Catalyst optimization : NaOH or KOH (10–20 mol%) at 60–80°C yields higher conversion rates.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

- Yield improvement : Microwave-assisted synthesis reduces reaction time (15–30 minutes vs. 6–12 hours conventionally) while maintaining >85% yield .

Q. Q2. How can crystallographic data for this compound be obtained and interpreted?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of saturated ethanol/acetone solutions produces diffraction-quality crystals .

- Data collection : Use CuKα radiation (λ = 1.54184 Å) at 110 K to minimize thermal motion artifacts.

- Structure refinement : SHELXL software refines positional and thermal parameters, with R-factors <0.05 for high accuracy .

- Key metrics : The title compound crystallizes in the triclinic P1 space group (a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å; α = 102.82°, β = 95.00°, γ = 92.93°) . The dihedral angle between the two chlorophenyl rings is 46.7°, indicating significant non-planarity .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR spectroscopy : Detect the carbonyl (C=O) stretch at ~1647 cm⁻¹ and conjugated C=C stretch at ~1592 cm⁻¹ .

- NMR :

- UV-Vis : Strong π→π* transitions at 250–300 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) confirm extended conjugation .

Advanced Research Questions

Q. Q4. How does electronic structure analysis (e.g., DFT) explain the compound’s reactivity and intermolecular interactions?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal:

- Electron distribution : The carbonyl oxygen has a high electron density (-0.42 e), making it susceptible to nucleophilic attacks .

- Hirshfeld surface analysis : Weak C–H⋯O interactions (2.5–2.8 Å) dominate crystal packing, contributing to 65% of intermolecular contacts .

- Fukui indices : The β-carbon of the enone system has the highest electrophilicity (f⁻ = 0.12), aligning with observed Michael addition reactivity .

Q. Q5. How can structural modifications enhance the compound’s bioactivity?

Answer:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl ring increases antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for the parent compound) .

- Chirality : Enantioselective synthesis of (R)- and (S)-isomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) shows a 3-fold difference in antifungal potency .

- Hybrid derivatives : Conjugation with triazole moieties improves solubility (logP reduced from 3.2 to 1.8) and anticancer activity (IC₅₀ = 12 µM vs. 45 µM) .

Q. Q6. How should conflicting data on dihedral angles in similar chalcones be resolved?

Answer: Discrepancies in dihedral angles (e.g., 46.7° vs. 32.4° in analogs ) arise from:

- Crystallization conditions : Temperature (e.g., 110 K vs. RT) and solvent polarity alter packing forces .

- Substituent sterics : Bulkier groups (e.g., -OCH₃ vs. -Cl) increase torsional strain, reducing planarity .

- Validation : Compare multiple datasets (e.g., Cambridge Structural Database) and apply Hirshfeld rigidity analysis to confirm intrinsic vs. extrinsic distortions .

Q. Q7. What experimental strategies validate the compound’s nonlinear optical (NLO) properties?

Answer:

- Hyper-Rayleigh scattering : Measure second-harmonic generation (SHG) efficiency. The compound exhibits χ² = 1.8 × 10⁻⁹ esu, comparable to urea .

- DFT-based polarizability : Calculate βtot (first hyperpolarizability) using CAM-B3LYP. Values >50 × 10⁻³⁰ esu indicate potential NLO applications .

- Single-crystal Z-scan : Laser intensity-dependent refractive index changes confirm optical limiting behavior at 532 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.